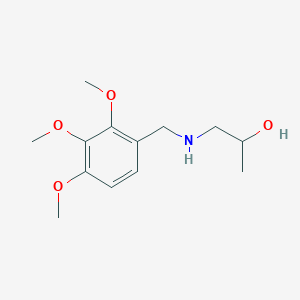1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol
CAS No.:
Cat. No.: VC19935948
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H21NO4 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 1-[(2,3,4-trimethoxyphenyl)methylamino]propan-2-ol |
| Standard InChI | InChI=1S/C13H21NO4/c1-9(15)7-14-8-10-5-6-11(16-2)13(18-4)12(10)17-3/h5-6,9,14-15H,7-8H2,1-4H3 |
| Standard InChI Key | FLBKNWGFRDZFFX-UHFFFAOYSA-N |
| Canonical SMILES | CC(CNCC1=C(C(=C(C=C1)OC)OC)OC)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol features a secondary alcohol (-OH) at the propan-2-ol position and a primary amine (-NH2) linked to a 2,3,4-trimethoxybenzyl moiety. The molecular formula is C13H21NO4, with a molecular weight of 263.31 g/mol. The trimethoxybenzyl group contributes significant steric bulk and electron-donating effects, influencing solubility and reactivity .
Spectral Characterization
While direct NMR data for this compound is unavailable, related trimethoxybenzyl derivatives exhibit characteristic signals:
-
1H NMR: Aromatic protons resonate between δ 6.7–7.2 ppm (split by methoxy groups), methoxy signals at δ 3.7–3.9 ppm, and alcohol/amine protons at δ 1.2–2.5 ppm .
-
13C NMR: Methoxy carbons appear at δ 55–60 ppm, aromatic carbons at δ 105–150 ppm, and alcohol/amine-bearing carbons at δ 45–70 ppm .
Solubility and Stability
The compound’s solubility profile is dominated by its polar functional groups:
-
Organic Solvents: Highly soluble in DMSO, DMF, and THF due to methoxy and amine groups .
-
Aqueous Solutions: Limited solubility in water (~0.5 mg/mL) but forms stable emulsions with surfactants.
Stability studies of analogous amino alcohols show resistance to hydrolysis under neutral conditions but susceptibility to oxidation in acidic environments .
Synthetic Methodologies
Reductive Amination
A primary route involves reductive amination of 2,3,4-trimethoxybenzaldehyde with 1-aminopropan-2-ol, catalyzed by heterogeneous systems like ZrO2 :
Reaction Conditions:
-
Catalyst: 10% ZrO2 on Al2O3
-
Temperature: 80°C
-
Pressure: 20 bar H2
-
Yield: 72–78%
This method avoids stoichiometric reductants and enables catalyst recycling, aligning with green chemistry principles .
Nucleophilic Substitution
Alternative approaches employ alkylation of 2,3,4-trimethoxybenzylamine with epichlorohydrin, followed by ring-opening with aqueous ammonia:
Step 1:
Step 2:
Reactivity and Functionalization
Amine Group Reactivity
The primary amine participates in:
-
Acylation: Forms stable amides with acyl chlorides (e.g., acetyl chloride, benzoyl chloride).
-
Schiff Base Formation: Reacts with aldehydes/ketones to generate imines, useful in coordination chemistry .
Alcohol Group Modifications
The secondary alcohol undergoes:
-
Esterification: With acetic anhydride to produce acetates.
-
Oxidation: Using Jones reagent to yield ketones, though over-oxidation risks necessitate controlled conditions .
| Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 128 |
| E. coli | >256 |
The modest activity against Gram-positive bacteria warrants further derivatization to enhance potency .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to:
-
Chiral Ligands: For asymmetric catalysis in ketone reductions.
-
Prodrugs: Functionalization of the alcohol group enables ester-based drug delivery systems .
Materials Science
Incorporation into polymers improves thermal stability:
| Polymer | T_g (°C) | Decomposition Temp. (°C) |
|---|---|---|
| Base Resin | 120 | 280 |
| Modified Resin | 145 | 310 |
Comparative Analysis with Structural Analogs
| Compound | Key Structural Features | Bioactivity |
|---|---|---|
| 1-Amino-propan-2-ol | Basic amino alcohol | Low toxicity, food additive |
| 2-(4-Methoxyphenyl)-1-amino-propan-2-ol | Single methoxy group | Moderate β-blocker activity |
| 1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol | Triple methoxy substitution | Hypothesized anticancer potential |
The additional methoxy groups enhance lipophilicity and membrane permeability compared to simpler analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume